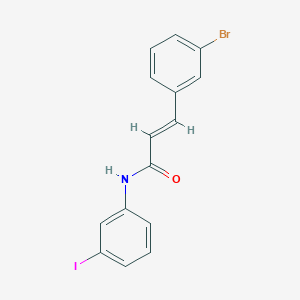
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-N-(3-iodophenyl)acrylamide (BPAI) is a synthetic organic compound that has recently been studied for its potential use in a variety of scientific and medical applications. BPAI is a small molecule that can be synthesized in a laboratory setting and has a number of unique properties. It is a member of the acrylamide family and is composed of a bromophenyl group attached to an iodophenyl group. BPAI has been studied for its potential use in drug delivery, imaging, and tissue engineering, among other applications. In
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been studied for its potential use in a variety of scientific and medical applications. One of the most promising applications is in drug delivery. 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been shown to be capable of transporting drugs across cell membranes, allowing for the targeted delivery of drugs to specific cells. 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has also been studied for its potential use in imaging. It has been shown to be an effective contrast agent for magnetic resonance imaging (MRI) and can be used to detect tumors or other abnormalities. Furthermore, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been studied for its potential use in tissue engineering. It has been shown to be effective at promoting the growth of new cells and has been used to create 3D scaffolds for tissue regeneration.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is not fully understood, but it is believed to involve the formation of a complex between the bromophenyl and iodophenyl groups. This complex is thought to interact with cell membranes, allowing for the transport of drugs across the cell membrane. In addition, the complex is believed to interact with proteins and other molecules, allowing for the targeting of specific cells.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to be effective at promoting the growth of new cells, as well as inhibiting the growth of cancer cells. In addition, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been shown to be effective at reducing inflammation and has been studied for its potential use in treating a variety of inflammatory conditions. Furthermore, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in lab experiments is its ability to be synthesized in a relatively simple and cost-effective manner. In addition, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has a number of unique properties that make it an attractive option for a variety of scientific and medical applications. However, there are some limitations to using 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in lab experiments. For instance, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is not as stable as some other compounds and can degrade over time. Additionally, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is not as readily available as some other compounds and may be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide are vast and the research into its potential is ongoing. Future research could focus on further exploring the potential of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide for drug delivery and tissue engineering applications. Additionally, further research could be done to explore the potential of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide for imaging and its potential use in treating neurological disorders. Finally, further research could be done to explore the potential of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide for other medical applications, such as the treatment of cancer, inflammation, and other diseases.
Synthesemethoden
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is synthesized through a process known as a Knoevenagel condensation reaction. In this reaction, a bromophenyl group is reacted with an iodophenyl group in a solvent such as dimethyl sulfoxide (DMSO). The reaction is catalyzed by a base, such as potassium carbonate, and produces a product that is a dimer of the two reactants. The dimer is then hydrolyzed to form 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. The reaction is relatively simple and can be completed in a few steps.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(3-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLTSFCIIEOIC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2877683.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)
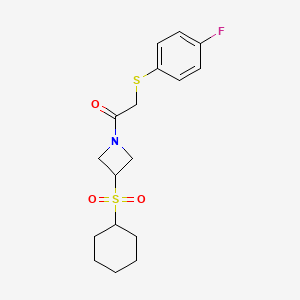
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
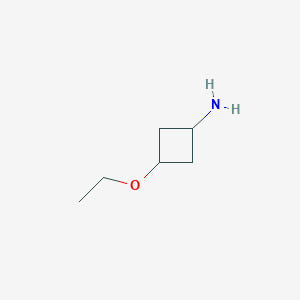
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
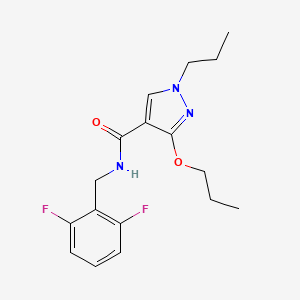

![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)
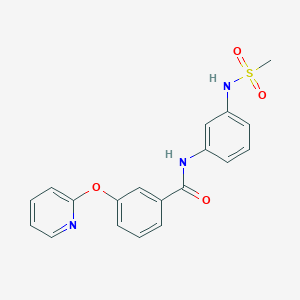

![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)